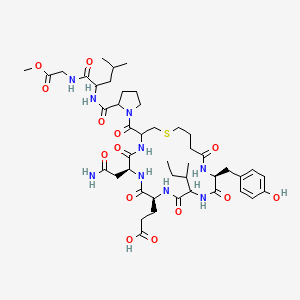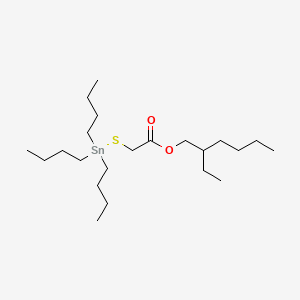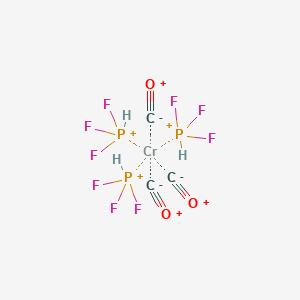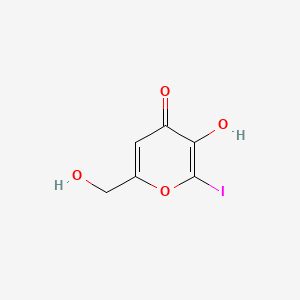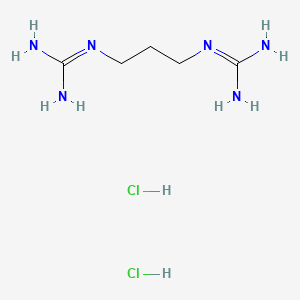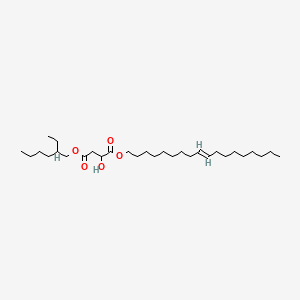
Sodium hydroxy(tridecyloxy)propanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydroxy(tridecyloxy)propanesulphonate is a chemical compound with the molecular formula C16H33NaO5S and a molecular weight of 360.48499 g/mol . It is categorized as a heterocyclic organic compound and is primarily used for research purposes . This compound is known for its surfactant properties, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium hydroxy(tridecyloxy)propanesulphonate typically involves the reaction of tridecyl alcohol with sodium bisulfite and propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Tridecyl alcohol} + \text{Sodium bisulfite} + \text{Propylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors to maintain consistent reaction conditions. The reactants are introduced into the reactor, where they undergo the necessary chemical transformations. The product is then purified through various separation techniques, such as distillation and crystallization, to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hydroxy(tridecyloxy)propanesulphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Halogenated or alkoxylated products.
Applications De Recherche Scientifique
Sodium hydroxy(tridecyloxy)propanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of sodium hydroxy(tridecyloxy)propanesulphonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include cell membranes and other lipid-containing structures, where the compound can enhance permeability and facilitate the transport of molecules .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another surfactant with similar properties but a different alkyl chain length.
Sodium lauryl ether sulfate: A surfactant with an ether linkage in the alkyl chain.
Sodium stearate: A surfactant with a longer alkyl chain and different functional groups.
Uniqueness: Sodium hydroxy(tridecyloxy)propanesulphonate is unique due to its specific combination of a tridecyl group and a hydroxypropanesulphonate moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring emulsification and dispersion. Its ability to enhance cell membrane permeability also sets it apart from other surfactants .
Propriétés
Numéro CAS |
71929-18-5 |
|---|---|
Formule moléculaire |
C16H33NaO5S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
sodium;1-hydroxy-3-tridecoxypropane-1-sulfonate |
InChI |
InChI=1S/C16H34O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-21-15-13-16(17)22(18,19)20;/h16-17H,2-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
WLNCWUBYSUSGJZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCOCCC(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


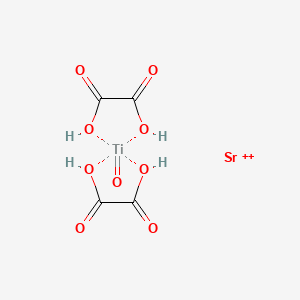
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
